molecular formula C11H14 B14492093 3-Methylidenebicyclo[4.2.2]deca-7,9-diene CAS No. 65211-61-2

3-Methylidenebicyclo[4.2.2]deca-7,9-diene

Cat. No.: B14492093
CAS No.: 65211-61-2
M. Wt: 146.23 g/mol
InChI Key: ZLNMEPGHJOGDBQ-UHFFFAOYSA-N
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Description

3-Methylidenebicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a methylene group attached to a bicyclo[422]deca-7,9-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and tandem catalysis may offer scalable routes for its production in the future.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenebicyclo[4.2.2]deca-7,9-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methylene group and the bicyclic framework can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

3-Methylidenebicyclo[4.2.2]deca-7,9-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology and Medicine:

    Industry: Its reactivity and structural properties can be leveraged in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group and the bicyclic framework, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidenebicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the methylene group, which imparts distinct reactivity and structural properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

65211-61-2

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

3-methylidenebicyclo[4.2.2]deca-7,9-diene

InChI

InChI=1S/C11H14/c1-9-2-3-10-4-6-11(8-9)7-5-10/h4-7,10-11H,1-3,8H2

InChI Key

ZLNMEPGHJOGDBQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2C=CC(C1)C=C2

Origin of Product

United States

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